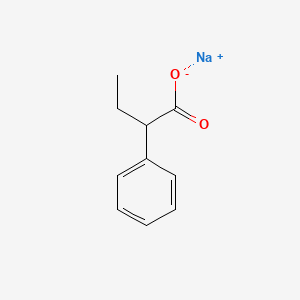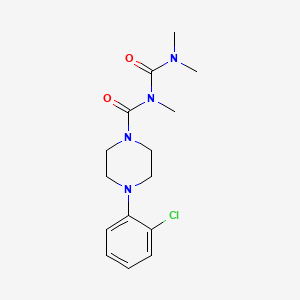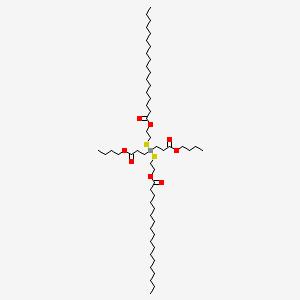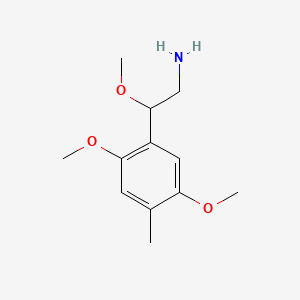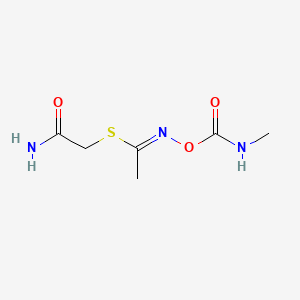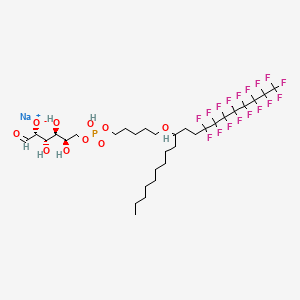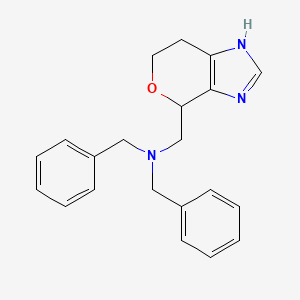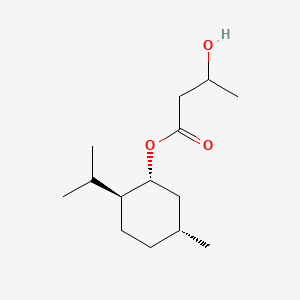
L-Menthyl (R,S)-3-hydroxybutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Menthyl (R,S)-3-hydroxybutyrate is an ester compound derived from menthol and 3-hydroxybutyric acid. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and flavoring agents. The stereochemistry of the compound, with both L-menthyl and (R,S)-3-hydroxybutyrate components, adds to its complexity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Menthyl (R,S)-3-hydroxybutyrate can be synthesized through esterification reactions. One common method involves the reaction of L-menthol with (R,S)-3-hydroxybutyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
L-Menthol+(R,S)-3-hydroxybutyric acidacid catalystL-Menthyl (R,S)-3-hydroxybutyrate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts can also be advantageous for large-scale production, allowing for easier separation and reuse of the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
L-Menthyl (R,S)-3-hydroxybutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxybutyrate moiety can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the menthyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: L-Menthyl 3-oxobutyrate.
Reduction: L-Menthyl (R,S)-3-hydroxybutanol.
Substitution: Various menthyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, L-Menthyl (R,S)-3-hydroxybutyrate serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly useful in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of metabolic pathways involving menthol and hydroxybutyrate derivatives. It may also serve as a model compound for studying ester hydrolysis and enzyme specificity.
Medicine
Industry
In the flavor and fragrance industry, this compound can be used as a flavoring agent due to its pleasant menthol aroma. It may also find applications in the production of cosmetics and personal care products.
Mécanisme D'action
The mechanism by which L-Menthyl (R,S)-3-hydroxybutyrate exerts its effects depends on its interaction with biological molecules. The ester bond can be hydrolyzed by esterases, releasing menthol and 3-hydroxybutyric acid. Menthol can interact with transient receptor potential (TRP) channels, particularly TRPM8, leading to its cooling sensation. The 3-hydroxybutyric acid can enter metabolic pathways, contributing to energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Menthyl acetate: Another ester of menthol, used primarily in flavoring and fragrance applications.
L-Menthyl lactate: Known for its cooling properties, used in cosmetics and personal care products.
L-Menthyl succinate: Used in similar applications as L-Menthyl (R,S)-3-hydroxybutyrate, with slight differences in chemical properties.
Uniqueness
This compound is unique due to its combination of menthol and 3-hydroxybutyric acid, providing both the cooling effect of menthol and the metabolic relevance of hydroxybutyrate. This dual functionality makes it a versatile compound for various applications in different fields.
Propriétés
Numéro CAS |
374629-79-5 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-hydroxybutanoate |
InChI |
InChI=1S/C14H26O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-13,15H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1 |
Clé InChI |
XSJPRWBZLUYOOI-IBSWDFHHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)CC(C)O)C(C)C |
Densité |
0.972-0.985 |
Description physique |
Colourless liquid; Cool minty aroma |
Solubilité |
Slightly soluble in water; very soluble in corn oil, hexane, ether, chloroform and acetone Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


